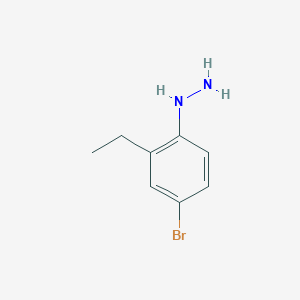![molecular formula C17H14N3O3+ B11085114 1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium](/img/structure/B11085114.png)
1-[5-Cyano-4-(4-hydroxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM is a complex organic compound with the molecular formula C17H14N3O3. This compound is characterized by its unique structure, which includes a pyridinium ring, a cyano group, and a hydroxyphenyl group.
Preparation Methods
The synthesis of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM involves several steps. One common synthetic route includes the reaction of 4-hydroxybenzaldehyde with cyanoacetic acid to form 4-(4-hydroxyphenyl)-2-cyano-3-butenoic acid. This intermediate is then cyclized with ammonium acetate to yield 4-(4-hydroxyphenyl)-2,6-dioxo-3-piperidinecarbonitrile. Finally, the piperidine derivative is reacted with pyridine to form the desired pyridinium compound .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted pyridinium salts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, which is of particular interest in the development of enzyme inhibitors for therapeutic use. Additionally, its interaction with cellular pathways can lead to the modulation of biological processes, making it a valuable tool in biomedical research .
Comparison with Similar Compounds
1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM can be compared with other pyridinium compounds, such as:
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate: Known for its use in vaccine research and protein conjugation.
4-(5-Substituted-1,3,4-oxadiazol-2-yl)pyridines: Noted for their antimicrobial and antiviral activities.
The uniqueness of 1-[5-CYANO-4-(4-HYDROXYPHENYL)-2,6-DIOXO-3-PIPERIDYL]PYRIDINIUM lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields of research .
Properties
Molecular Formula |
C17H14N3O3+ |
|---|---|
Molecular Weight |
308.31 g/mol |
IUPAC Name |
4-(4-hydroxyphenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C17H13N3O3/c18-10-13-14(11-4-6-12(21)7-5-11)15(17(23)19-16(13)22)20-8-2-1-3-9-20/h1-9,13-15H,(H-,19,21,22,23)/p+1 |
InChI Key |
IVQIIKPRSLUNNF-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)C2C(C(C(=O)NC2=O)C#N)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-{[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B11085041.png)
![(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11085043.png)

![4-methyl-N-[(1-propyl-1H-benzimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B11085059.png)
![N-{4-[(2-phenylacetyl)amino]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11085066.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(acetyloxy)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11085073.png)
![(2Z)-3-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxyphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11085079.png)
![N-(4-fluorophenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11085084.png)
![Methyl 4-({[3-methyl-5-oxo-6-phenyl-1,2,4-triazin-4(5H)-YL]imino}methyl)benzoate](/img/structure/B11085094.png)
![4-{(E)-2-[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]ethenyl}benzonitrile](/img/structure/B11085098.png)
![3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11085103.png)
![N-(4-chlorophenyl)-2-{[4-(3-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085106.png)
![6-(2,2,2-Trifluoroethoxy)tetrazolo[1,5-b]pyridazine](/img/structure/B11085108.png)

